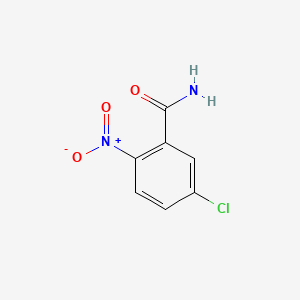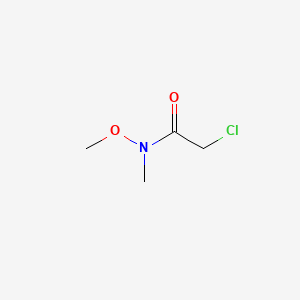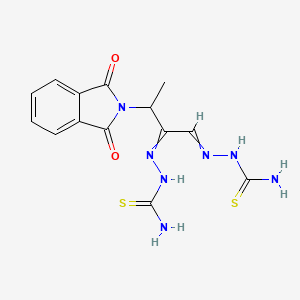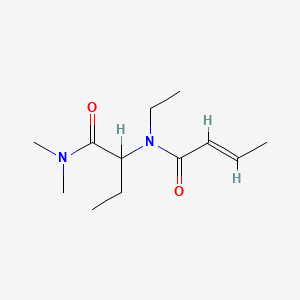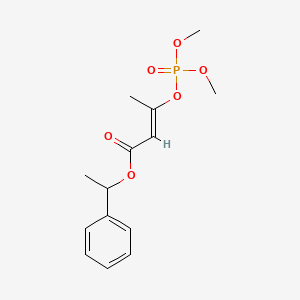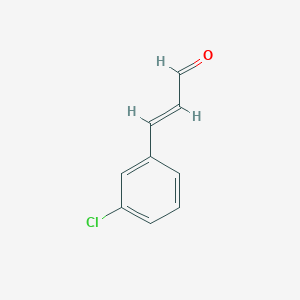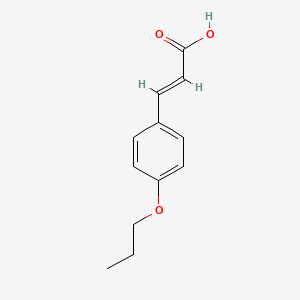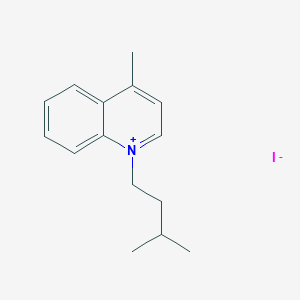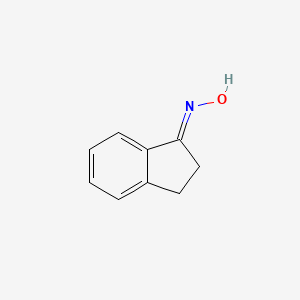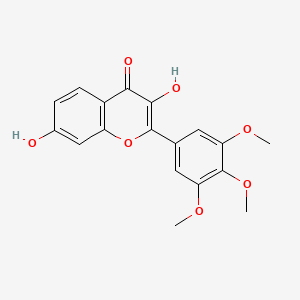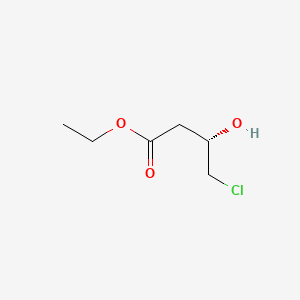
Ethyl-(S)-4-Chlor-3-hydroxybutyrat
Übersicht
Beschreibung
Ethyl s-4-chloro-3-hydroxybutyrate is a chiral intermediate commonly used in the synthesis of various pharmacologically important compounds. It is particularly known for its role in the preparation of atorvastatin, a widely used cholesterol-lowering drug . The compound has the molecular formula C6H11ClO3 and a molecular weight of 166.60 g/mol .
Wissenschaftliche Forschungsanwendungen
Ethyl s-4-chloro-3-hydroxybutyrate is widely used in scientific research due to its versatility as a chiral building block. Its applications include:
Wirkmechanismus
Target of Action
Ethyl s-4-chloro-3-hydroxybutyrate is primarily targeted in the synthesis of chiral alcohols . It is an important drug intermediate . The compound’s primary targets are alcohol dehydrogenases (ADHs), which play a crucial role in the synthesis of chiral alcohols .
Mode of Action
The compound interacts with its targets, the ADHs, in a process known as bioreductions . These bioreductions are essential in the synthesis of chiral alcohols. The synthesis of ethyl s-4-chloro-3-hydroxybutyrate has significant challenges due to high substrate or product inhibition towards adhs, which complicates its production .
Biochemical Pathways
The biochemical pathway involved in the action of Ethyl s-4-chloro-3-hydroxybutyrate is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to Ethyl s-4-chloro-3-hydroxybutyrate . This process is catalyzed by ADHs and is crucial in the synthesis of chiral alcohols .
Pharmacokinetics
It’s worth noting that the compound is used as a chiral intermediate in the synthesis of pharmaceuticals, suggesting that its bioavailability is likely influenced by the properties of the final drug product .
Result of Action
The result of the action of Ethyl s-4-chloro-3-hydroxybutyrate is the production of chiral alcohols . These chiral alcohols are important drug intermediates and are used in the synthesis of various pharmaceuticals . For instance, Ethyl s-4-chloro-3-hydroxybutyrate is generally used to prepare atorvastatin, a cholesterol-lowering drug .
Action Environment
The action of Ethyl s-4-chloro-3-hydroxybutyrate can be influenced by environmental factors. For instance, the synthesis of Ethyl s-4-chloro-3-hydroxybutyrate has been shown to be complicated by high substrate or product inhibition towards ADHs . This suggests that the concentration of the substrate and product in the reaction environment can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Ethyl s-4-chloro-3-hydroxybutyrate plays a crucial role in biochemical reactions, particularly in the synthesis of chiral alcohols. It interacts with enzymes such as alcohol dehydrogenases (ADHs), which catalyze the reduction of ketones to alcohols . One notable enzyme is SmADH31, obtained from the Stenotrophomonas maltophilia genome, which can tolerate high concentrations of both substrate and product. The coexpression of SmADH31 and glucose dehydrogenase from Bacillus subtilis in Escherichia coli enables the efficient conversion of ethyl 4-chloroacetoacetate to ethyl s-4-chloro-3-hydroxybutyrate with high enantiomeric excess .
Cellular Effects
Ethyl s-4-chloro-3-hydroxybutyrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of 4-amino-3-hydroxybutyric acid, a compound of pharmacological importance . Additionally, its role in the synthesis of atorvastatin suggests potential impacts on cholesterol metabolism and related cellular functions.
Molecular Mechanism
The molecular mechanism of ethyl s-4-chloro-3-hydroxybutyrate involves its interaction with specific enzymes and biomolecules. It acts as a substrate for ADHs, which catalyze its reduction to the corresponding alcohol. This reaction is facilitated by the binding of ethyl s-4-chloro-3-hydroxybutyrate to the active site of the enzyme, leading to the formation of a chiral alcohol with high enantiomeric purity . The compound’s ability to interact with ADHs and other enzymes highlights its importance in biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl s-4-chloro-3-hydroxybutyrate have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under specific conditions, with a boiling point of 93-95 °C at 5 mmHg and a density of 1.19 g/mL at 25 °C . Studies have shown that it maintains its biochemical properties over extended periods, making it a reliable intermediate for various synthetic applications.
Metabolic Pathways
Ethyl s-4-chloro-3-hydroxybutyrate is involved in metabolic pathways that include its conversion to chiral alcohols through the action of ADHs . This process is essential for the synthesis of pharmacologically active compounds, such as atorvastatin. The compound’s interaction with enzymes and cofactors in these pathways highlights its significance in biochemical synthesis and therapeutic applications.
Transport and Distribution
The transport and distribution of ethyl s-4-chloro-3-hydroxybutyrate within cells and tissues involve its interaction with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, ensuring its availability for biochemical reactions. The compound’s physicochemical properties, such as its density and refractive index, play a role in its transport and distribution within biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl s-4-chloro-3-hydroxybutyrate can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of ethyl 4-chloroacetoacetate using a chiral catalyst such as (S)-Ru-BINAP . This reaction is typically carried out in a microfluidic chip reactor under continuous flow conditions, with the reaction temperature maintained at around 408 K .
Another method involves the bioreduction of ethyl 4-chloroacetoacetate using recombinant Escherichia coli containing carbonyl reductase and glucose dehydrogenase . This process is conducted in an organic solvent-deep eutectic solvent-water system at pH 7.0 and 30°C, achieving high yields of the desired product .
Industrial Production Methods
Industrial production of ethyl s-4-chloro-3-hydroxybutyrate often employs biocatalytic processes due to their high enantioselectivity and efficiency. The use of alcohol dehydrogenases, such as SmADH31, in a monophasic aqueous system has been shown to convert ethyl 4-chloroacetoacetate to ethyl s-4-chloro-3-hydroxybutyrate with high enantiomeric excess and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl s-4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form ethyl 4-chloro-3-hydroxybutyrate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Forms ethyl 4-chloro-3-oxobutyrate.
Reduction: Produces ethyl 4-chloro-3-hydroxybutyrate.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl s-4-chloro-3-hydroxybutyrate can be compared with other similar compounds, such as:
Ethyl 4-chloroacetoacetate: A precursor in the synthesis of ethyl s-4-chloro-3-hydroxybutyrate.
Methyl 4-chloroacetoacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-3-oxobutyrate: An oxidized form of ethyl s-4-chloro-3-hydroxybutyrate.
The uniqueness of ethyl s-4-chloro-3-hydroxybutyrate lies in its high enantiomeric purity and its role as a versatile chiral building block in the synthesis of various pharmacologically important compounds .
Eigenschaften
IUPAC Name |
ethyl (3S)-4-chloro-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNMXDBJKCCAT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427096 | |
| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86728-85-0 | |
| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86728-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
